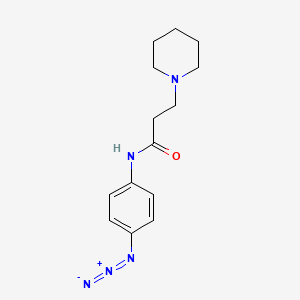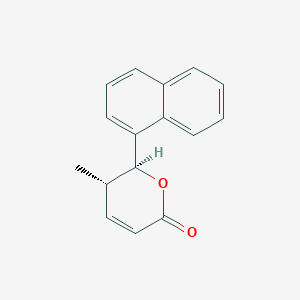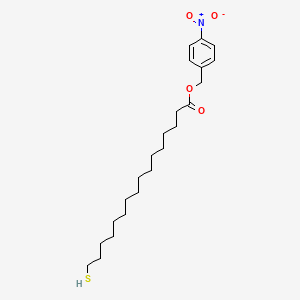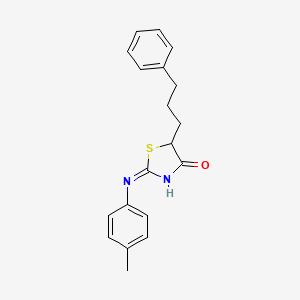![molecular formula C14H16O2 B12615854 5-Phenyl-1-[(prop-2-en-1-yl)oxy]pent-4-yn-2-ol CAS No. 882067-64-3](/img/structure/B12615854.png)
5-Phenyl-1-[(prop-2-en-1-yl)oxy]pent-4-yn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-1-[(prop-2-en-1-yl)oxy]pent-4-yn-2-ol is an organic compound characterized by its unique structure, which includes a phenyl group, an alkyne, and an allyl ether
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1-[(prop-2-en-1-yl)oxy]pent-4-yn-2-ol typically involves the following steps:
Formation of the Alkyne: The initial step involves the formation of the alkyne group through a reaction such as the Sonogashira coupling, which combines an aryl halide with an alkyne in the presence of a palladium catalyst.
Introduction of the Allyl Ether: The next step involves the introduction of the allyl ether group. This can be achieved through an etherification reaction, where an alcohol reacts with an allyl halide in the presence of a base.
Final Assembly: The final step involves the coupling of the phenyl group with the previously formed intermediate, resulting in the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation and chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-Phenyl-1-[(prop-2-en-1-yl)oxy]pent-4-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The allyl ether group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Major Products
Oxidation: Formation of phenyl ketones or aldehydes.
Reduction: Formation of phenyl alkenes or alkanes.
Substitution: Formation of substituted ethers or alcohols.
Applications De Recherche Scientifique
5-Phenyl-1-[(prop-2-en-1-yl)oxy]pent-4-yn-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 5-Phenyl-1-[(prop-2-en-1-yl)oxy]pent-4-yn-2-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the alkyne and allyl ether groups allows for unique interactions with biological molecules, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenyl-1-butyne-3-ol: Similar structure but lacks the allyl ether group.
5-Phenyl-1-pentyn-3-ol: Similar structure but lacks the allyl ether group.
1-Phenyl-2-propyn-1-ol: Similar structure but lacks the extended carbon chain.
Uniqueness
5-Phenyl-1-[(prop-2-en-1-yl)oxy]pent-4-yn-2-ol is unique due to the presence of both the alkyne and allyl ether groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.
Propriétés
Numéro CAS |
882067-64-3 |
|---|---|
Formule moléculaire |
C14H16O2 |
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
5-phenyl-1-prop-2-enoxypent-4-yn-2-ol |
InChI |
InChI=1S/C14H16O2/c1-2-11-16-12-14(15)10-6-9-13-7-4-3-5-8-13/h2-5,7-8,14-15H,1,10-12H2 |
Clé InChI |
QWDOARATWXTVDE-UHFFFAOYSA-N |
SMILES canonique |
C=CCOCC(CC#CC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(3-Phenylpropylidene)cyclohex-3-en-1-yl]acetic acid](/img/structure/B12615772.png)


![1-(4-Chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12615794.png)





![(1S,3R,3aR,6aS)-5-(1,3-benzodioxol-5-yl)-1-benzyl-6'-chloro-7'-methylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12615820.png)
![5-Azido-N-[(benzyloxy)carbonyl]-L-norvalylglycinamide](/img/structure/B12615828.png)

![N-[1-(4-Ethoxyphenyl)-2,2,2-trifluoroethylidene]hydroxylamine](/img/structure/B12615834.png)
![5-Acetyl-3-[(4-chlorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B12615840.png)
